5-Isoxazilmetanamina

Descripción general

Descripción

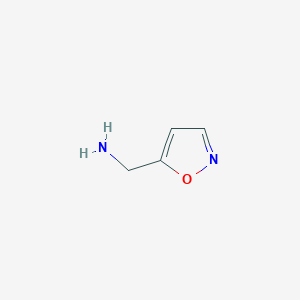

Isoxazol-5-ylmethanamine is a useful research compound. Its molecular formula is C4H6N2O and its molecular weight is 98.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality Isoxazol-5-ylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoxazol-5-ylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal

Los isoxazoles poseen diferentes tipos de actividad biológica: antimicrobiana, antiviral, antitumoral, antiinflamatoria, inmunomoduladora, anticonvulsiva, antidiabética, etc . Debido a esto, han sido objeto de investigación en química medicinal durante las últimas décadas .

Descubrimiento de Fármacos

El isoxazol es una unidad heterocíclica de cinco miembros que se encuentra comúnmente en muchos fármacos disponibles comercialmente . Los andamios de isoxazol funcionalizados muestran diferentes actividades biológicas como anticancerígenas, como posibles inhibidores de HDAC, antioxidantes, antibacterianas y antimicrobianas .

Química Sintética

La presencia del enlace N–O lábil en el anillo de isoxazol capaz de escindirse permite obtener varios derivados 1,3-bifuncionales de compuestos carbonílicos como resultado de una serie de transformaciones . Esto hace que los isoxazoles sean especialmente útiles sintéticamente .

Síntesis Orgánica

Entre la variedad de reacciones que conducen a la construcción del anillo de isoxazol, se pueden distinguir dos principales: la cicloadición dipolar 1,3 de óxidos de nitrilo a compuestos insaturados y la condensación de hidroxilamina con β-dicetonas o sus equivalentes sintéticos .

Estrategias Sintéticas Ecológicas

En vista de la enorme importancia de los isoxazoles, siempre es imperativo desatar nuevas estrategias sintéticas ecológicas . La mayoría de los métodos sintéticos emplean Cu (I) o Ru (II) como catalizadores para la reacción de cicloadición (3 + 2) . Sin embargo, las desventajas particulares asociadas con las reacciones catalizadas por metales son los altos costos, la baja abundancia, la toxicidad, la generación significativa de residuos y la dificultad para separarlos de las mezclas de reacción . Por lo tanto, siempre es imperativo desarrollar rutas sintéticas alternativas libres de metales .

Síntesis de Alquilideno Isoxazol-5-(4H)-ona

Mansour y sus colaboradores estudiaron la conversión oxidativa de oximas en 3-aril isoxazoles . Las oximas insaturadas tratadas con oxidantes como dióxido de manganeso, cloruro de cobre y acetonitrilo bajo reflujo para obtener un compuesto con un rendimiento del 50% .

Mecanismo De Acción

Target of Action

Isoxazol-5-ylmethanamine is a member of the isoxazole family, a class of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles have been the subject of research in medicinal chemistry due to their wide spectrum of biological activities . .

Mode of Action

It is known that many isoxazoles possess different types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc

Biochemical Pathways

The presence of the labile n–o bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This suggests that Isoxazol-5-ylmethanamine may interact with multiple biochemical pathways.

Result of Action

It is known that many isoxazoles possess different types of biological activity . This suggests that Isoxazol-5-ylmethanamine may have a range of molecular and cellular effects, depending on its specific targets and mode of action.

Action Environment

It is known that the reaction of substituted ketonitriles with hydroxylamine can lead to the formation of 3- and/or 5-aminoisoxazoles . This suggests that the synthesis and stability of Isoxazol-5-ylmethanamine may be influenced by environmental conditions.

Análisis Bioquímico

Biochemical Properties

Isoxazol-5-ylmethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Isoxazol-5-ylmethanamine has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states . Additionally, Isoxazol-5-ylmethanamine can bind to specific proteins, altering their conformation and function, which can impact various cellular processes .

Cellular Effects

Isoxazol-5-ylmethanamine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Isoxazol-5-ylmethanamine can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . It also affects gene expression by modulating transcription factors such as NF-κB, which plays a critical role in inflammatory responses . Furthermore, Isoxazol-5-ylmethanamine can alter cellular metabolism by affecting key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of Isoxazol-5-ylmethanamine involves several key interactions at the molecular level. It can bind to specific biomolecules, such as receptors and enzymes, influencing their activity. For instance, Isoxazol-5-ylmethanamine has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation states and downstream signaling events . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions contribute to the compound’s overall effects on cellular function and physiology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isoxazol-5-ylmethanamine can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that Isoxazol-5-ylmethanamine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to Isoxazol-5-ylmethanamine has been associated with changes in cellular function, such as altered cell cycle progression and increased oxidative stress .

Dosage Effects in Animal Models

The effects of Isoxazol-5-ylmethanamine vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhanced cognitive function and reduced inflammation . At higher doses, Isoxazol-5-ylmethanamine can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

Isoxazol-5-ylmethanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, Isoxazol-5-ylmethanamine has been shown to inhibit the activity of glycolytic enzymes, leading to reduced glucose metabolism and altered energy production . These interactions can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of Isoxazol-5-ylmethanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters, influencing its intracellular concentration and localization . Additionally, Isoxazol-5-ylmethanamine can bind to specific proteins, facilitating its distribution within different cellular compartments . These transport and distribution mechanisms play a crucial role in determining the compound’s overall bioavailability and efficacy.

Subcellular Localization

Isoxazol-5-ylmethanamine exhibits specific subcellular localization patterns, which can influence its activity and function. The compound has been observed to localize to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, Isoxazol-5-ylmethanamine can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins . These subcellular localization patterns are critical for understanding the compound’s overall effects on cellular function and physiology.

Actividad Biológica

Isoxazol-5-ylmethanamine is a compound belonging to the isoxazole class, which is characterized by a five-membered ring containing nitrogen and oxygen. This compound and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of isoxazol-5-ylmethanamine, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

Isoxazol-5-ylmethanamine features an isoxazole ring with a methanamine side chain. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, making it a valuable candidate for drug development.

1. Anticancer Activity

Recent studies have highlighted the potential of isoxazol-5-ylmethanamine derivatives as inhibitors of heat shock protein 90 (HSP90), a protein that is often overexpressed in cancer cells. For instance, a derivative known as compound 108 demonstrated high affinity for HSP90 with an IC50 value of 0.030 μM and effectively inhibited the proliferation of human glioblastoma cell lines with an average GI50 of about 88 nM . In vivo studies showed that this compound significantly suppressed tumor growth in human glioblastoma xenograft models .

2. Antimicrobial Activity

Isoxazole derivatives have also been investigated for their antimicrobial properties. Research indicates that compounds containing the isoxazole ring exhibit activity against various bacterial strains, including Staphylococcus aureus. The structural features of these compounds contribute to their effectiveness against pathogens, suggesting potential therapeutic applications in treating infections.

3. Anti-inflammatory Effects

Several isoxazole derivatives have been reported to possess anti-inflammatory properties. A study noted that specific compounds selectively inhibited cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, demonstrating their potential as analgesics and anti-inflammatory agents . The selectivity towards COX-2 over COX-1 minimizes side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

Case Study 1: HSP90 Inhibition

- Objective : To evaluate the efficacy of N-(isoxazol-5-yl)amides as HSP90 inhibitors.

- Findings : Compound 108 showed significant anti-tumor activity in U-87MG glioblastoma xenografts, indicating its potential utility in cancer therapy .

Case Study 2: Antimicrobial Evaluation

- Objective : To assess the antimicrobial efficacy of isoxazole derivatives.

- Findings : Compounds were effective against Staphylococcus aureus, suggesting their application in treating bacterial infections.

Data Tables

The following table summarizes key findings related to the biological activities of various isoxazole derivatives:

The mechanisms through which isoxazol-5-ylmethanamine exerts its biological effects are multifaceted:

- HSP90 Inhibition : By binding to HSP90, these compounds disrupt critical signaling pathways necessary for tumor cell survival.

- Antimicrobial Action : The unique structural characteristics allow for interaction with bacterial cell membranes or essential metabolic pathways.

- Anti-inflammatory Pathways : Selective inhibition of COX enzymes leads to reduced prostaglandin synthesis and decreased inflammation.

Propiedades

IUPAC Name |

1,2-oxazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-3-4-1-2-6-7-4/h1-2H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNWFDBANWIYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593807 | |

| Record name | 1-(1,2-Oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401647-18-5 | |

| Record name | 1-(1,2-Oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.